CalFluor 488 Azide

Vue d'ensemble

Description

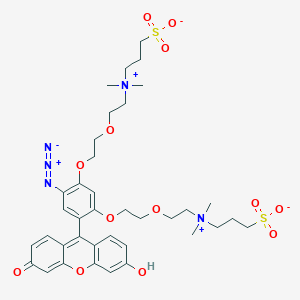

CalFluor 488 Azide is a generic version and structurally identical to the universally recognized FAM, Alexa Fluor® 488, Atto™ 488, CF™ 488A dyes, and DyLight™488 . It is a water-soluble fluorogenic azide probe . This azide probe is not fluorescent until it is reacted with alkynes .

Synthesis Analysis

CalFluor 488 Azide is a versatile and high-quality building block used in the synthesis of complex compounds . It is a reactive, finely-tuned intermediate that can be used as a reagent or specialty chemical . It is used in a strategy to expand the palette of enzymatic halogenation by engineering a reaction pathway rather than substrate selectivity .

Molecular Structure Analysis

The chemical formula of CalFluor 488 Azide is C37H49N5O13S2 . Its exact mass is 835.28 and its molecular weight is 835.94 .

Chemical Reactions Analysis

CalFluor 488 Azide reacts with functional groups called alkynes to form a triazole linkage. This reaction can be mediated by copper (Cu-catalyzed) or proceed without any metal catalyst (metal-free).

Physical And Chemical Properties Analysis

CalFluor 488 Azide is a yellow to orange amorphous solid . It is soluble in water and DMSO . Its absorption and emission wavelengths are 500 nm and 521 nm respectively .

Applications De Recherche Scientifique

Flow Cytometry

As an exceedingly bright and photostable fluorophore, CalFluor 488 Azide is used in flow cytometry applications. It provides a means for signal amplification which is crucial for detecting specific cell populations or cellular components .

Microscopy

In microscopy, CalFluor 488 Azide serves as a fluorescent probe that can be attached to molecules of interest, allowing for their visualization and tracking under the microscope .

High-Content Screening (HCS)

This compound can be utilized in HCS, a method used in biological research and drug discovery to analyze large sets of cellular data using image processing and analysis .

Bio-Orthogonal Chemistry

CalFluor 488 Azide can act as a bio-orthogonal or biologically unique hapten for applications that require the labeling of biomolecules without interfering with native biochemical processes .

Fluorescence Spectroscopy

It can be used to detect or label alkyne- or cyclooctyne-containing molecules or biomolecules by fluorescence spectroscopy following azide-alkyne cycloaddition, providing insights into molecular interactions .

Comparative Studies

As a generic version structurally identical to other recognized dyes like FAM and Alexa Fluor® 488, CalFluor 488 Azide is used in comparative studies to assess labeling efficiency and fluorescence properties .

Developmental Biology

CalFluor probes have been reported as an indispensable tool for sensitive visualization of metabolically labeled molecules in developing organisms such as zebrafish and in tissue slices like mouse brain tissue under no-wash conditions .

Mécanisme D'action

Target of Action

CalFluor 488 Azide is a fluorogenic azide probe . Its primary targets are alkyne-tagged molecules . Alkynes are a group of organic compounds that contain a carbon-carbon triple bond. They are often used in bioconjugation reactions to label biomolecules for visualization and tracking.

Mode of Action

CalFluor 488 Azide interacts with its targets through a Cu-catalyzed or metal-free click reaction . This reaction is a type of chemical reaction where a carbon compound with a terminal alkyne group reacts with an azide compound to form a triazole . The click reaction is highly selective, efficient, and biocompatible, making it ideal for labeling biomolecules in complex biological systems.

Biochemical Pathways

The click reaction between CalFluor 488 Azide and alkyne-tagged molecules results in the formation of a green fluorescent triazole derivative . This derivative can be detected using fluorescence microscopy, allowing for the visualization of the labeled biomolecules. The exact biochemical pathways affected by this process would depend on the specific biomolecules being labeled.

Pharmacokinetics

CalFluor 488 Azide is a water-soluble probe , which suggests it can be easily distributed in aqueous biological environments.

Result of Action

The result of CalFluor 488 Azide’s action is the fluorescence of the labeled biomolecules . This fluorescence can be detected and quantified, providing a powerful tool for studying the location, movement, and interactions of the labeled biomolecules in biological systems.

Action Environment

The action of CalFluor 488 Azide is influenced by environmental factors such as the presence of copper ions for the Cu-catalyzed click reaction . Additionally, the probe’s fluorescence is best matched for the 488 nm laser lines, which are commonly used in fluorescence microscopy . Therefore, the equipment and conditions used for visualization can also impact the probe’s efficacy and stability.

Orientations Futures

The use of CalFluor 488 Azide in biological systems is promising. It enables sensitive visualization of metabolically labeled molecules . The principle of photoinduced electron transfer is used to access a panel of highly fluorogenic azide probes that are activated by conversion to the corresponding triazoles via click chemistry . The future of CalFluor 488 Azide lies in expanding the reaction scope available to living systems by enabling cellular control of CuAAC .

Propriétés

IUPAC Name |

3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N5O13S2/c1-41(2,11-5-21-56(45,46)47)13-15-51-17-19-53-33-26-36(54-20-18-52-16-14-42(3,4)12-6-22-57(48,49)50)32(39-40-38)25-31(33)37-29-9-7-27(43)23-34(29)55-35-24-28(44)8-10-30(35)37/h7-10,23-26H,5-6,11-22H2,1-4H3,(H-2,43,44,45,46,47,48,49,50) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSDHAKNPDGNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49N5O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CalFluor 488 Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

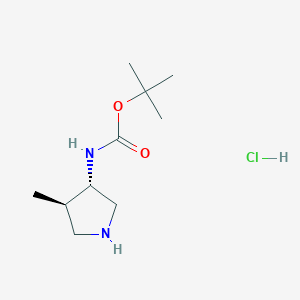

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

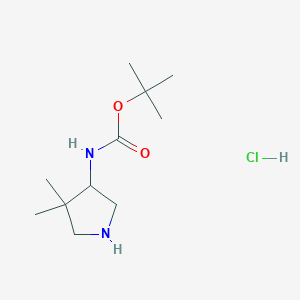

![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)

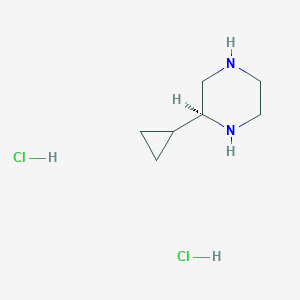

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)

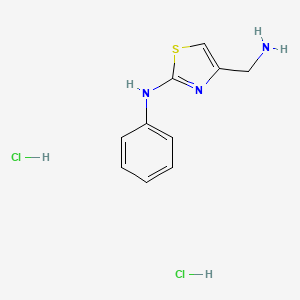

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)